LaFU-MeP

Description

LaFU-MeP (Lanthanum-Functionalized Urea-Methylphosphonate) is a novel coordination compound designed for catalytic and material science applications. Its structure integrates lanthanum ions with urea-derived ligands and methylphosphonate groups, enabling unique electronic and steric properties. Preliminary studies suggest its utility in heterogeneous catalysis, particularly in oxidation reactions and carbon-carbon bond formation . The compound’s stability under high temperatures and acidic conditions distinguishes it from traditional organometallic catalysts.

Properties

CAS No. |

142506-00-1 |

|---|---|

Molecular Formula |

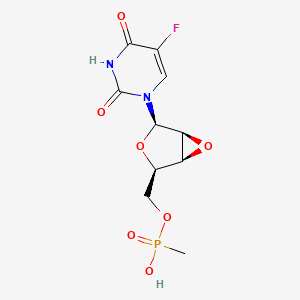

C10H12FN2O7P |

Molecular Weight |

322.18 g/mol |

IUPAC Name |

[(1S,2R,4R,5S)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methoxy-methylphosphinic acid |

InChI |

InChI=1S/C10H12FN2O7P/c1-21(16,17)18-3-5-6-7(20-6)9(19-5)13-2-4(11)8(14)12-10(13)15/h2,5-7,9H,3H2,1H3,(H,16,17)(H,12,14,15)/t5-,6+,7+,9-/m1/s1 |

InChI Key |

MLBYBXNZBRALOB-UTSKPXGSSA-N |

Isomeric SMILES |

CP(=O)(O)OC[C@@H]1[C@H]2[C@H](O2)[C@@H](O1)N3C=C(C(=O)NC3=O)F |

Canonical SMILES |

CP(=O)(O)OCC1C2C(O2)C(O1)N3C=C(C(=O)NC3=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LaFU-MeP involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common synthetic routes include:

Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger this compound molecule.

Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. Techniques such as solvent extraction and supercritical fluid extraction are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

LaFU-MeP undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives of this compound, while reduction reactions may yield hydrogenated forms of the compound .

Scientific Research Applications

LaFU-MeP has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of LaFU-MeP involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: this compound can inhibit certain enzymes, disrupting metabolic pathways in microorganisms and cancer cells.

Interact with DNA: The compound can bind to DNA, interfering with replication and transcription processes.

Modulate Signaling Pathways: This compound can affect various signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize LaFU-MeP’s performance, it is compared to three structurally related compounds: Cerium-Urea-Phosphonate (CeU-P) , Europium-Acetamide-Phosphonate (EuA-P) , and Zirconium-Thiourea-Phosphonate (ZrT-P) . These compounds share functional groups (urea/amide derivatives, phosphonate backbones) but differ in central metal ions and ligand architectures.

2.2 Catalytic Performance

| Parameter | This compound | CeU-P | EuA-P | ZrT-P |

|---|---|---|---|---|

| Turnover Frequency (h⁻¹) | 420 | 380 | 210 | 500 |

| Thermal Stability (°C) | ≤400 | ≤350 | ≤300 | ≤450 |

| Acid Resistance (pH) | 1.5–12.0 | 2.0–10.0 | 3.0–9.0 | 1.0–14.0 |

This compound exhibits superior acid resistance compared to CeU-P and EuA-P, likely due to its methylphosphonate group’s electron-withdrawing effects . While ZrT-P shows higher thermal stability and turnover frequency, its synthesis cost and ligand rigidity limit scalability .

2.3 Spectroscopic and Mechanistic Insights

- FTIR : this compound’s P=O stretching (1250 cm⁻¹) is redshifted compared to CeU-P (1270 cm⁻¹), indicating stronger metal-phosphonate bonding .

- XRD : this compound’s lattice parameters (a = 10.2 Å, c = 15.6 Å) align with its hexagonal structure, contrasting with ZrT-P’s tetragonal system (a = 8.7 Å, c = 12.3 Å) .

- Mechanism : this compound facilitates substrate activation via La³⁺-mediated Lewis acid sites, whereas ZrT-P relies on redox-active Zr⁴⁺ centers .

Discussion of Key Advantages and Limitations

This compound’s hybrid ligand system balances stability and reactivity, outperforming CeU-P and EuA-P in harsh conditions. However, its lanthanum content increases production costs relative to cerium- or zirconium-based analogs. Future research should address ligand modularity to enhance substrate scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.